![molecular formula C16H19BF2N2O2 B2513875 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid CAS No. 216961-95-4](/img/structure/B2513875.png)
3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid is a useful research compound. Its molecular formula is C16H19BF2N2O2 and its molecular weight is 320.15. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Reactions
Organoboron Compound Structures The study by Kliegel et al. (1992) examined organoboron compounds, including structural studies of compounds similar in complexity to the queried chemical. Their research provides insights into the preparation and crystalline structures of such compounds, which are crucial in understanding their scientific applications Kliegel, Lubkowitz, Rettig, & Trotter, 1992.
Reactivity of Difluoroboron Chelates Another study by Kliegel et al. (1991) explored the reaction of specific organoboron compounds, yielding difluoroboron chelates. This research contributes to understanding the reactivity and potential applications of such chelates in scientific research Kliegel, Tajerbashi, Rettig, & Trotter, 1991.
Heterocyclization in Organic Chemistry Donchak et al. (1984) investigated the heterocyclization interactions in a series of compounds. Their findings can provide valuable context for understanding the behavior of complex organoboron compounds in chemical reactions Donchak, Saverchenko, Kaminskii, & Tilichenko, 1984.
Application in Light-Activated Therapies
- Bichromophoric Molecular Hybrid for Cancer Treatment Fraix et al. (2016) synthesized a novel photoactivatable bichromophoric conjugate that shows promise in cancer treatment. This compound, involving a BODIPY derivative, highlights the potential for compounds with complex organoboron structures in phototherapy applications Fraix, Blangetti, Guglielmo, Lazzarato, Marino, Cardile, Graziano, Manet, Fruttero, Gasco, & Sortino, 2016.
Synthesis and Catalysis
Novel Synthesis Approaches Jiménez, Bosch, and Guerrero (2005) presented a new method for synthesizing long-chain difluoro-3-hydroxyacids. This demonstrates the innovative approaches in synthesizing complex organic compounds, which could be relevant to the queried chemical Jiménez, Bosch, & Guerrero, 2005.
Lewis Acid Catalyzed Reactions Schreiber, Ortin, Müller‐Bunz, and Phillips (2011) explored the use of organometallic complexes in Lewis acid catalyzed Diels–Alder reactions. This research is significant for understanding the catalytic capabilities of compounds with similar structures to the queried chemical Schreiber, Ortin, Müller‐Bunz, & Phillips, 2011.
Eigenschaften
IUPAC Name |
3-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-9-7-11(3)20-15(9)13(5-6-14(22)23)16-10(2)8-12(4)21(16)17(20,18)19/h7-8H,5-6H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXIGIMNOJHGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(=O)O)C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Carboxyethyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.